molecular formula C16H19N3O6S B1668808 Cefadroxil monohydrate CAS No. 66592-87-8

Cefadroxil monohydrate

Cat. No. B1668808
CAS RN: 66592-87-8
M. Wt: 381.4 g/mol
InChI Key: NBFNMSULHIODTC-CYJZLJNKSA-N
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Description

Cefadroxil monohydrate is a semisynthetic cephalosporin antibiotic intended for oral administration . It is a white to yellowish-white crystalline powder . It is used to treat many different types of infections caused by bacteria .


Synthesis Analysis

Cefadroxil monohydrate was determined in a fast and accurate way in the presence of cefadroxil anhydrous and excipients by NIR–PLS methodology . The developed analytical methodology arises as a general strategy for hydrates determination, making a direct determination of pseudopolymorphic form .


Chemical Reactions Analysis

Cefadroxil monohydrate was determined in a fast and accurate way in the presence of cefadroxil anhydrous and excipients by NIR–PLS methodology . The developed analytical methodology arises as a general strategy for hydrates determination, making a direct determination of pseudopolymorphic form .


Physical And Chemical Properties Analysis

Cefadroxil monohydrate is a white to yellowish-white crystalline powder . It is soluble in water and it is acid-stable . It has low solubility in water, very slightly soluble in ethanol, and practically insoluble in chloroform and ethyl ether .

Scientific Research Applications

Electrooxidation and Voltammetric Determination

Cefadroxil monohydrate's electrooxidation was explored using a glassy carbon electrode. Differential pulse voltammetry (DPV) can directly determine cefadroxil in capsules and oral suspensions, with UV and derivative UV spectrophotometry as comparative methods (Ozkan, Erk, Uslu, Yílmaz, & Biryol, 2000).

Enhancement of Solubility and Dissolution

Cefadroxil monohydrate's solubility and dissolution were enhanced by solid dispersion preparation using solvent evaporation. This process led to bioavailability enhancement, converting the drug to an amorphous state (Mohite, Khanage, & Malwade, 2017).

Fluorescence in Solid-State

In its solid-state monohydrate crystal form, cefadroxil exhibits complicated photoluminescence, despite being nonfluorescent in fluid medium. Different emission spectra were observed upon dehydration, with full dehydration almost completely suppressing photoluminescence (Brittain, 2007).

HPLC-UV for Quantitative Determination

A simple and sensitive HPLC-UV method has been described for quantitatively determining cefadroxil in human plasma. This method is significant for pharmacokinetic studies, including bioavailability and bioequivalence studies (Kano, Serra, Koono, Fukuda, & Porta, 2012).

Green and Miniaturized Analytical Methods

A new, miniaturized, and eco-friendly spectrophotometric method was developed for determining cefadroxil monohydrate in capsules. This method aligns with the concepts of green analytical chemistry, being fast, low-cost, and generating minimal waste (de Marco, Kogawa, & Salgado, 2019).

Chiral Separation by Capillary Electrochromatography

The chiral separation of cefadroxil was studied by capillary electrochromatography. This involved creating a monolithic capillary column and optimizing buffer components for effective separation of enantiomers (Liu, Yu, Liu, Shi, Han, & Chen, 2006).

Interaction with Metal Ions

CE was used to investigate cefadroxil's interaction with various metal ions. This quantitative analysis of its interaction with ions like Zn2+, Al3+, Fe3+, etc., using effective electrophoretic mobility, revealed a range of interaction strengths and association constants (Auda, Mrestani, Ahmed, & Neubert, 2009).

Safety And Hazards

Cefadroxil may cause allergy or asthma symptoms or breathing difficulties if inhaled . Contact with dust can cause mechanical irritation or drying of the skin . Dust contact with the eyes can lead to mechanical irritation .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNMSULHIODTC-CYJZLJNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904597
Record name Cefadroxil monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefadroxil monohydrate

CAS RN

66592-87-8
Record name Cefadroxil monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66592-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefadroxil [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066592878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefadroxil monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((amino(4-hydroxyphenyl)acetyl)amino) -3-methyl-8-oxo-, monohydrate, (6R-(6-alpha,7-beta(R*)))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CEFADROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280111G160
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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